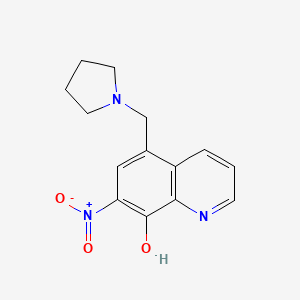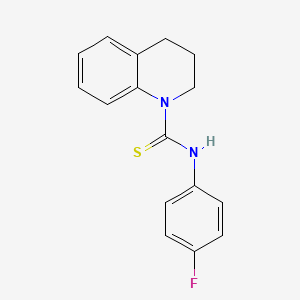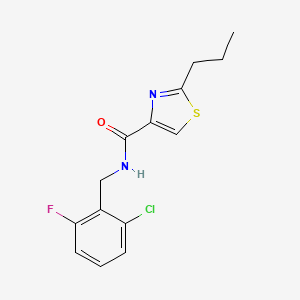
7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, commonly known as Nitroquipazine, is a synthetic compound that belongs to the family of quinolinol derivatives. Nitroquipazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, like its related compounds, exhibits unique reactivity that enables its use in diverse chemical synthesis processes. For instance, nitro heteroaromatic compounds such as quinoxalines demonstrate ambident reactivity. In particular conditions, these compounds can undergo reactions to form either pyrimidine N-oxides or pyrroles, showcasing their versatile nature in chemical transformations (Murashima et al., 1996). Moreover, nitrative bicyclization of diynes, a method that can potentially apply to the synthesis pathways involving this compound, enables the creation of skeletally diverse tricyclic pyrroles, highlighting the compound's utility in developing new molecular frameworks (Wang et al., 2022).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 8-quinolinol, closely related to this compound, have been used for the preconcentration of trace metals from seawater, demonstrating the compound's potential in environmental monitoring and analytical methodologies. The immobilization of 8-quinolinol on various supports has shown effective in recovering metals with high accuracy, indicating the utility of such compounds in trace metal analysis (Willie, Sturgeon, & Berman, 1983).
Biological Applications
Although direct research focusing on the specific biological applications of this compound was not found, related compounds have shown significant biological activity. For example, derivatives of quinolinols have been evaluated for their antimycobacterial activity, suggesting the potential for this compound and its derivatives in antimicrobial and antituberculosis research (Guillon et al., 2004).
Corrosion Inhibition
Quinoline and its derivatives, including this compound, are known for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, making them valuable in materials science and engineering for protecting metals and alloys in aggressive environments. The electron-rich nature of these molecules allows them to form stable complexes with metal surfaces, offering a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).
Propriétés
IUPAC Name |
7-nitro-5-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14-12(17(19)20)8-10(9-16-6-1-2-7-16)11-4-3-5-15-13(11)14/h3-5,8,18H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDLIPVEZBXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)


![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)
